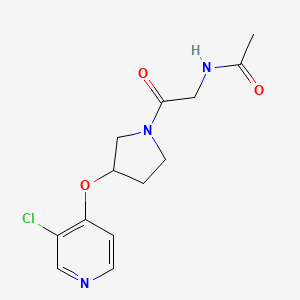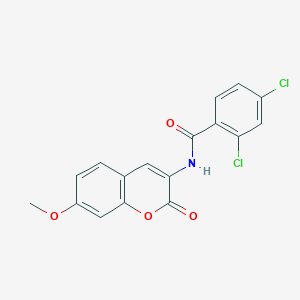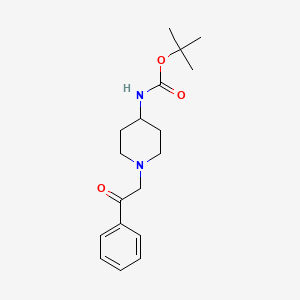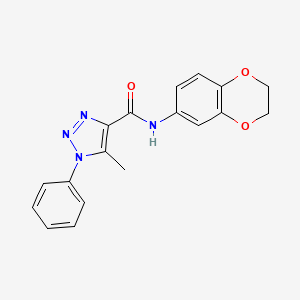
N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine . Attached to this pyridine ring is a pyrrolidine ring, a simple cyclic amine. The molecule also contains an amide group, which is a common functional group in biochemistry and drug design .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a pyridine ring and a pyrrolidine ring connected by an ether linkage. There would also be an amide group attached to the pyrrolidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyridine and pyrrolidine rings, as well as the amide group. Pyridine is nucleophilic at the nitrogen and can undergo electrophilic substitution at the carbon atoms . Pyrrolidine can act as a base or a nucleophile . The amide group can participate in a variety of reactions, including hydrolysis and nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. In general, compounds containing pyridine and amide groups are likely to be polar and may form hydrogen bonds . This could affect their solubility, boiling point, and other physical properties .Scientific Research Applications
Synthetic Methodologies and Chemical Structures
Synthesis of Fluorinated Derivatives and Heterocyclic Compounds : Recent studies have demonstrated the synthesis of fluorinated derivatives of sigma-1 receptor modulators and various heterocyclic compounds, including triazolo[4,3-a]pyridines and oxadiazoles, starting from chloropyridine derivatives. These synthetic routes often involve catalytic hydrogenation, ozonation, and cyclization reactions, highlighting the chemical versatility of chloropyridine-based acetamides in accessing novel therapeutic agents and functional materials (Kuznecovs et al., 2020); (Karpina et al., 2019).
Structure and Redox Properties : Investigations into redox derivatives of similar compounds have provided insights into their structural conformations and redox properties, revealing the influence of oxidation state on the geometry around the nitrogen atom and the bond transformations within the molecule. These studies are essential for understanding the redox behavior and designing new compounds with optimized redox properties (Sen' et al., 2014).
Potential Biological Activities
Antimicrobial and Herbicidal Activities : Research on substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides and other derivatives has revealed their potential antimicrobial and herbicidal activities. These compounds, prepared from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, have been evaluated for their biological efficacy, showing promising results as novel agents for agricultural and pharmaceutical applications (Dotsenko et al., 2019).
Spectroscopic and Computational Studies : Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have provided valuable insights into their molecular properties, ligand-protein interactions, and potential photovoltaic efficiency. These studies highlight the importance of computational and spectroscopic analyses in understanding the structure-activity relationships and designing compounds with enhanced biological or photophysical properties (Mary et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-9(18)16-7-13(19)17-5-3-10(8-17)20-12-2-4-15-6-11(12)14/h2,4,6,10H,3,5,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZOLGWYJFDQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Prop-2-yn-1-yl)({1-[4-(pyridin-3-yl)phenyl]ethyl})amine](/img/structure/B2797752.png)
![4-{4-[(4-Fluorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B2797753.png)

![2-(4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/no-structure.png)
![Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2797757.png)



![N-(3-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2797765.png)


![(2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B2797772.png)
